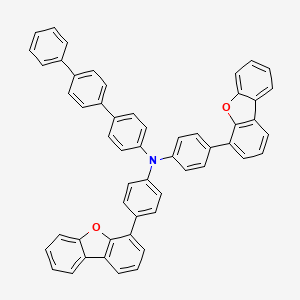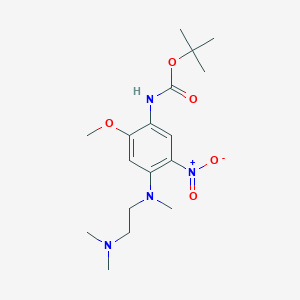![molecular formula C16H26BFN2O2Si B11826695 (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated pyrrolo[2,3-c]pyridine ring system, which is further modified with a triisopropylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and scientific research.
Preparation Methods
The synthesis of (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: The synthesis begins with the construction of the pyrrolo[2,3-c]pyridine core through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyrrolo[2,3-c]pyridine ring using fluorinating agents under controlled conditions.
Triisopropylsilyl Protection: The triisopropylsilyl group is introduced to protect the nitrogen atom in the pyrrolo[2,3-c]pyridine ring. This step is crucial for preventing unwanted side reactions during subsequent steps.
Boronic Acid Formation:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves palladium catalysts and base, resulting in the formation of biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluorine atom in the pyrrolo[2,3-c]pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Material Science: It is utilized in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological targets, which can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine atom and the triisopropylsilyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar compounds to (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid include other boronic acid derivatives with fluorinated pyridine or pyrrole rings. Some examples are:
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid: Lacks the triisopropylsilyl group, which may affect its reactivity and stability.
(5-Fluoro-1-(trimethylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid: Contains a trimethylsilyl group instead of a triisopropylsilyl group, which can influence its steric and electronic properties.
(5-Fluoro-1H-indol-4-yl)boronic acid: Features an indole ring instead of a pyrrolo[2,3-c]pyridine ring, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C16H26BFN2O2Si |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-c]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C16H26BFN2O2Si/c1-10(2)23(11(3)4,12(5)6)20-8-7-13-14(20)9-19-16(18)15(13)17(21)22/h7-12,21-22H,1-6H3 |
InChI Key |
PVUJCANRUVVUHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CN(C2=CN=C1F)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)
![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)


![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)

